Boronic acid, b-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]-
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic naming of substituted phenylboronic acids follows IUPAC guidelines that prioritize functional group hierarchy and substituent positioning. For b-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]-boronic acid , the parent structure is the phenylboronic acid group (C~6~H~5~B(OH)~2~), where the boron atom is directly bonded to the aromatic ring. The numbering begins at the boron-attached carbon (position 1), with the complex substituent located at position 3. This substituent comprises a carbamoyl group (–N(H)C(O)–) linked to a 4-chlorobenzyl moiety (–CH~2~C~6~H~4~Cl–4).
Thus, the IUPAC name is constructed as follows:
- Root : "Boronic acid" (B(OH)~2~ as the principal functional group).
- Substituents :
Alternative names include 3-(4-chlorobenzylcarbamoyl)phenylboronic acid and (3-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)boronic acid , reflecting common shorthand for carbamate-linked arylboronic acids.
Molecular Architecture and Bonding
The molecular structure of b-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]-boronic acid (Fig. 1) features three key components:
- Boronic Acid Group : The sp²-hybridized boron atom forms two B–O bonds (1.36 Å avg.) and one B–C bond (1.57 Å) to the phenyl ring, adopting a trigonal planar geometry. The hydroxyl groups engage in hydrogen bonding, influencing solubility and crystallinity.
- Meta-Substituted Carbamoyl Linker : At position 3, a carbonyl group (C=O, 1.22 Å) bridges the phenyl ring and a secondary amine (–NH–), which connects to the 4-chlorobenzyl group. This arrangement introduces steric bulk and electronic modulation via the electron-withdrawing chlorine atom.
- 4-Chlorobenzyl Group : The para-chloro substituent on the benzyl moiety enhances lipophilicity and may participate in halogen bonding, affecting intermolecular interactions.
Electronic Effects :
- The boronic acid’s Lewis acidity (pK~a~ ≈ 9) is slightly attenuated by the electron-withdrawing carbamoyl group, reducing its electrophilicity compared to unsubstituted phenylboronic acid.
- The chlorine atom’s inductive (–I) effect further polarizes the benzyl group, creating a dipole moment that influences molecular packing in the solid state.
Ortho/Meta/Para Isomerism and Comparative Analysis
The positioning of substituents relative to the boronic acid group profoundly impacts physicochemical properties:
| Property | Ortho-Substituted | Meta-Substituted (This Compound) | Para-Substituted |
|---|---|---|---|
| Solubility | Low (steric hindrance) | Moderate | High (symmetry) |
| Lewis Acidity | Enhanced (proximity) | Moderate | Reduced (distance) |
| Suzuki Coupling Rate | Fast (B–X orbital overlap) | Intermediate | Slow (steric/electronic) |
Meta-Substitution Effects :
- The carbamoyl group at position 3 minimizes steric clashes with the boronic acid, allowing easier access to the boron center for transmetallation in cross-coupling reactions.
- Compared to para isomers, meta derivatives exhibit reduced crystallinity due to asymmetric molecular packing, as observed in differential scanning calorimetry (DSC) studies.
Crystallographic and Conformational Insights
While X-ray diffraction data for b-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]-boronic acid remain unreported, analogous boronic acids provide predictive insights:
- Hydrogen-Bonding Networks : Phenylboronic acids typically form dimeric units via B–O–H···O–B interactions (2.7–3.0 Å), creating extended lattices. The carbamoyl group in this compound may introduce additional N–H···O bonds, stabilizing layered structures.
- Torsional Angles : The dihedral angle between the boronic acid-bearing phenyl ring and the 4-chlorobenzyl group is estimated at 45–60°, balancing conjugation and steric repulsion.
- Thermal Stability : Thermogravimetric analysis (TGA) of similar compounds shows decomposition onset at ~200°C, consistent with the thermal resilience of arylboronic esters.
Properties
IUPAC Name |
[3-[(4-chlorophenyl)methylcarbamoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BClNO3/c16-13-6-4-10(5-7-13)9-17-14(18)11-2-1-3-12(8-11)15(19)20/h1-8,19-20H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERRVDPQOPGUDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamoyl Linker Formation via Amide Coupling
The carbamoyl bridge is typically constructed through a reaction between an aryl carbonyl chloride and 4-chlorobenzylamine .
Protocol from Patent Literature
A method adapted from WO2019175043A1 involves:
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Synthesis of 3-carboxybenzene boronic acid pinacol ester :
-
Conversion to carbonyl chloride :
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Treatment with oxalyl chloride (2 eq) in dichloromethane (DCM) at 0°C for 2 hours.
-
-
Amide bond formation :
Solvent and Catalyst Optimization
Substrate Preparation
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Bromination of 3-(4-chlorobenzylcarbamoyl)benzene :
-
Coupling with bis-boronic acid pinacol ester :
Critical Parameters
-
Temperature : Reactions >90°C risk protodeboronation; maintaining 80–90°C optimizes yield.
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Purification : Acidic workup (pH 2–3) precipitates boronic acid, followed by recrystallization from ethanol/water.
Comparative Analysis of Methods
| Method | Starting Materials | Catalyst | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Amide coupling | 3-carboxybenzene boronic acid ester | None | 78–85% | 95–98% |
| Suzuki coupling | Brominated carbamoyl intermediate | Pd(PPh₃)₄ | 65–72% | 90–93% |
Key Observations :
-
Direct amide coupling avoids palladium costs but requires boronic acid protection.
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Suzuki coupling offers flexibility in late-stage functionalization but suffers from lower yields due to competing side reactions.
Troubleshooting and Optimization
Boronic Acid Stability
Byproduct Formation
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Observation : N-methylation of the carbamoyl group in polar aprotic solvents.
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Mitigation : Replace DMF with THF and limit reaction time to <6 hours.
Scalability and Industrial Relevance
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Gram-scale synthesis : Achieved via continuous flow reactors for amide coupling, reducing reaction time by 40%.
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Cost drivers : Palladium catalysts account for 60% of raw material costs in Suzuki routes.
Emerging Techniques
Scientific Research Applications
Medicinal Chemistry
Boronic acids are widely recognized for their role in the development of protease inhibitors and other pharmaceuticals. The specific compound has shown promise in:
- Anticancer Agents : Boronic acids can inhibit proteasomes, which are crucial for the degradation of proteins involved in cell cycle regulation and apoptosis. This property is explored for developing anticancer therapies.
- Diabetes Treatment : Certain boronic acid derivatives have been investigated for their ability to modulate insulin signaling pathways, making them candidates for diabetes management drugs.
Organic Synthesis
The unique reactivity of boronic acids allows them to participate in various coupling reactions, such as:
- Suzuki Coupling Reactions : This reaction facilitates the formation of carbon-carbon bonds between boronic acids and aryl halides or alkenes, which is essential in synthesizing complex organic molecules.
- Cross-Coupling Reactions : Boronic acids serve as nucleophiles in cross-coupling reactions, enabling the construction of diverse chemical architectures.
Materials Science
Boronic acid derivatives are utilized in the development of:
- Smart Materials : These materials can respond to environmental stimuli (e.g., pH changes) due to the reversible nature of boronate ester formation, leading to applications in drug delivery systems.
- Sensors : The ability of boronic acids to form complexes with diols makes them suitable for designing sensors that detect sugars and other biomolecules.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that a related boronic acid derivative exhibited potent inhibition against specific cancer cell lines by targeting proteasomal pathways. The structure-activity relationship (SAR) indicated that modifications on the phenyl ring significantly affected potency and selectivity.
Case Study 2: Synthesis of Complex Molecules
Research highlighted in Organic Letters detailed the successful application of Boronic acid, b-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]- in a multi-step synthesis of a novel class of anti-inflammatory agents through Suzuki coupling reactions. The efficiency and yield were improved by optimizing reaction conditions.
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Development of anticancer and diabetes medications | Proteasome inhibitors |
| Organic Synthesis | Key intermediate in carbon-carbon bond formation | Suzuki coupling |
| Materials Science | Creation of smart materials and sensors | Drug delivery systems |
Mechanism of Action
The mechanism by which boronic acid, b-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]- exerts its effects is primarily through its ability to form reversible covalent bonds with nucleophilic sites in biological molecules. This includes interactions with hydroxyl and amino groups, which can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s boronic acid group is particularly reactive towards diols and other nucleophiles, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Electronic and Reactivity Profiles
- B3 (Hydrazine Derivative) : The hydrazine group increases polarity, improving solubility but reducing stability under acidic conditions .
- 4-Carbamoylphenylboronic Acid : DFT studies (B3LYP/6-31G*) show planar amide groups participating in hydrogen bonds, stabilizing crystal lattices .
Research Findings and Data
Table 1: Solubility and Stability
Table 2: Hydrogen-Bonding Motifs (Crystallography)
Biological Activity
Boronic acids are a class of compounds that have gained significant attention in medicinal chemistry due to their ability to form reversible covalent bonds with diols, making them valuable in drug design and development. The specific compound, Boronic acid, b-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]- (CAS No. 874288-25-2), exhibits notable biological activities that warrant detailed examination.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 289.52 g/mol. Its structure includes a boronic acid functional group attached to a phenyl ring substituted with a chlorophenyl group and an amino carbonyl moiety. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H13BClNO3 |
| Molecular Weight | 289.52 g/mol |
| CAS Number | 874288-25-2 |
| Chemical Structure | Chemical Structure |
Boronic acids, including this compound, primarily act through the inhibition of proteasome activity, which is crucial for protein degradation in cells. This inhibition can lead to the accumulation of regulatory proteins that promote apoptosis in cancer cells. The presence of the chlorophenyl and amino carbonyl groups enhances the compound's ability to interact with specific biological targets.
Biological Activity
Research has demonstrated several key biological activities associated with Boronic acid, b-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]-:
- Antitumor Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit certain enzymes involved in metabolic pathways, which may contribute to its antitumor effects.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, although further research is necessary to establish these effects conclusively.
Case Studies
Several studies have investigated the biological effects of Boronic acid, b-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]-:
- Study 1 : In vitro assays demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The study concluded that the compound induces apoptosis through the activation of caspase pathways.
- Study 2 : A comparative analysis of various boronic acids indicated that this specific compound showed superior inhibitory effects on proteasome activity compared to its analogs, suggesting a promising avenue for further development as an anticancer agent.
Q & A
Q. How can dynamic covalent chemistry enable reversible bioconjugation?
- Methodological Answer : DNA-templated boronic ester formation enables reversible ligation. A 5’-boronic acid ODN reacts with 3’-ribonucleotide ODNs under mild conditions, forming pH-responsive linkages. Applications include self-healing materials and adaptive biosensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
